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Compound of Interest

Compound Name: 4-Fluoropyridine

Cat. No.: B1266222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Fluoropyridine (CAS No: 694-52-0), a key intermediate in the synthesis of various

pharmaceutical and agrochemical compounds.[1] The document details the interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by detailed experimental protocols and logical workflows to aid in structural

elucidation and quality control.

Molecular Structure and Properties
4-Fluoropyridine is a heterocyclic compound with the molecular formula C₅H₄FN.[2] Its

structure consists of a pyridine ring substituted with a fluorine atom at the 4-position. This

substitution significantly influences the electronic properties of the ring and, consequently, its

spectral characteristics.
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Property Value

Molecular Formula C₅H₄FN

Molecular Weight 97.09 g/mol [2]

Monoisotopic Mass 97.032777294 Da[2]

Appearance Colorless to pale yellow liquid[1]

CAS Number 694-52-0[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural analysis of 4-Fluoropyridine. The

presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the molecular

environment.

The ¹H NMR spectrum of 4-Fluoropyridine is characterized by two distinct sets of signals

corresponding to the aromatic protons. The protons ortho to the nitrogen (H-2, H-6) and those

meta to the nitrogen (H-3, H-5) are chemically equivalent due to the molecule's symmetry. The

fluorine atom at the C-4 position introduces characteristic splitting patterns.

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

H-2, H-6 ~8.2-8.5
ddd (doublet of

doublet of doublets)

J(H,H) ≈ 4.9, J(H,H) ≈

2.1, J(H,F) ≈ 2.5

H-3, H-5 ~6.9-7.2
ddd (doublet of

doublet of doublets)

J(H,H) ≈ 8.2, J(H,H) ≈

4.9, J(H,F) ≈ 8.2

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency. The data presented is a representative compilation from various

sources.[3]

The ¹³C NMR spectrum is notable for the large coupling constants observed between the

carbon atoms and the directly attached fluorine atom (¹J(C,F)) as well as through two or three

bonds (²J(C,F), ³J(C,F)).[4]
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Carbon
Chemical Shift (δ,
ppm)

Multiplicity
Coupling
Constants (J, Hz)

C-2, C-6 ~150 d (doublet) ³J(C,F) ≈ 6-7

C-3, C-5 ~110 d (doublet) ²J(C,F) ≈ 15-20

C-4 ~165 d (doublet) ¹J(C,F) ≈ 240-250

Note: Data is compiled based on typical values for fluorinated pyridines and may vary with

experimental conditions.[5][6][7]

A standard protocol for acquiring high-quality NMR spectra of 4-Fluoropyridine is outlined

below.

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoropyridine in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] The choice of

solvent can influence chemical shifts.[3]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.[8]

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise

ratio.

Process the data with a line broadening of 0.3 Hz. Reference the spectrum to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).[8]

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to approximately 200 ppm.
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Reference the spectrum to the deuterated solvent signal.[8]

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups and vibrational modes of the

molecule. The spectrum of 4-Fluoropyridine is dominated by absorptions from the aromatic

ring and the C-F bond.

Vibrational Mode Wavenumber (cm⁻¹) Intensity

Aromatic C-H Stretch 3100 - 3000 Medium-Weak

Aromatic C=C/C=N Ring

Stretch
1600 - 1450 Strong-Medium

C-F Stretch 1250 - 1200 Strong

Aromatic C-H Out-of-Plane

Bend
900 - 800 Strong

Note: The C-F stretch is a highly characteristic and strong absorption band useful for identifying

fluorinated aromatic compounds.[9]

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal

sample preparation.[9]

Instrumentation: Use a commercial FTIR spectrometer equipped with an ATR accessory

(e.g., with a diamond or germanium crystal).[9]

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be automatically subtracted from the sample spectrum.[10]

Sample Application: Place a small drop of liquid 4-Fluoropyridine directly onto the ATR

crystal surface.

Data Acquisition:
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Collect the spectrum over the mid-infrared range (4000 to 400 cm⁻¹).

Co-add 16 to 32 scans to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹

is typically sufficient.[9]

Data Processing: The instrument software performs a Fourier transform on the interferogram

and ratios the sample data against the background to generate the final transmittance or

absorbance spectrum.[9]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which serve as a

molecular fingerprint for 4-Fluoropyridine.

Under electron ionization (EI), 4-Fluoropyridine will produce a distinct fragmentation pattern.

m/z Ion Description

97 [C₅H₄FN]⁺ Molecular Ion (M⁺)

70 [C₄H₂N]⁺ Loss of HCN and F

52 [C₄H₄]⁺ Fragment from ring cleavage

Note: The molecular ion peak at m/z 97 is expected to be prominent. The fragmentation pattern

is inferred from typical pyridine behavior and the presence of fluorine.[2][11]

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds like 4-Fluoropyridine.

Sample Preparation: Prepare a dilute solution of 4-Fluoropyridine in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: Use a GC system coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Method:
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Column: Use a capillary column with a non-polar or medium-polarity stationary phase

(e.g., 5% phenyl-methylpolysiloxane).[12]

Carrier Gas: Helium at a constant flow rate.

Temperature Program: Injector at 250°C. Oven program: start at 50°C, hold for 1 minute,

then ramp to 250°C at a rate of 10-20°C/min.[12]

MS Method:

Ionization: Electron Ionization (EI) at 70 eV.[13]

Mass Range: Scan from m/z 35 to 200.

Source Temperature: Maintain at ~230°C.

Visualized Workflows and Logical Relationships
The following diagrams illustrate the workflow for spectral analysis and the logical connections

between spectral data and molecular structure.
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Step 1: Sample Preparation

Step 2: Data Acquisition

Step 3: Data Analysis

Step 4: Structural Confirmation

4-Fluoropyridine
(Neat Liquid or Solution)

NMR Spectrometer
(¹H, ¹³C)

FTIR-ATR Spectrometer GC-MS System

Chemical Shifts (δ)
Coupling Constants (J)

Absorption Bands
(cm⁻¹)

Mass-to-Charge (m/z)
Fragmentation

Confirm Structure &
Purity of 4-Fluoropyridine

Click to download full resolution via product page

Caption: General workflow for the comprehensive spectral analysis of 4-Fluoropyridine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1266222?utm_src=pdf-body-img
https://www.benchchem.com/product/b1266222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Features of 4-Fluoropyridine Observed Spectral Data

C₅H₄FN
(Pyridine Ring + F)

Aromatic Protons
(H-2,6 and H-3,5)

Aromatic Carbons
(C-2,6, C-3,5, C-4)

C-F Bond

Molecular Weight
(97.09 g/mol)

¹H NMR:
Two signals, complex splitting

correlates to

¹³C NMR:
Three signals, C-F coupling

correlates to

causes splitting

IR:
Strong band at ~1225 cm⁻¹

correlates to

MS:
Molecular ion at m/z 97

correlates to

Click to download full resolution via product page

Caption: Logical relationship between structural features and observed spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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